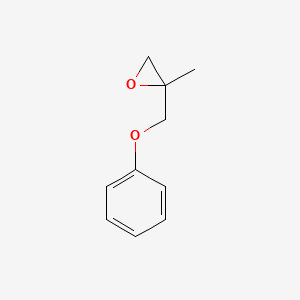

2-methyl-2-(phenoxymethyl)oxirane

Descripción

2-Methyl-2-(phenoxymethyl)oxirane is an epoxide compound characterized by a methyl group and a phenoxymethyl substituent attached to the oxirane ring. This structure imparts unique reactivity and physical properties, making it valuable in synthetic chemistry and material science. It is synthesized via regioselective carbonylation of disubstituted epoxides, yielding a colorless oil with high purity (26% yield) . Key spectral data include:

- ¹H NMR (CDCl₃): δ 7.30–7.27 (m, 2H, aromatic), 1.49 (s, 3H, methyl) .

- ¹³C NMR: δ 158.75 (C-O), 18.67 (methyl) .

The compound is utilized in coupling reactions with 1,2,4-triazole derivatives to synthesize antibacterial and anti-tyrosinase agents .

Propiedades

Fórmula molecular |

C10H12O2 |

|---|---|

Peso molecular |

164.20 g/mol |

Nombre IUPAC |

2-methyl-2-(phenoxymethyl)oxirane |

InChI |

InChI=1S/C10H12O2/c1-10(8-12-10)7-11-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |

Clave InChI |

FGFSHJRPXHNROK-UHFFFAOYSA-N |

SMILES canónico |

CC1(CO1)COC2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism

-

Sulfonium Salt Formation : DMSO reacts with dimethyl sulfate at 70–80°C to form a dimethylsulfonium methyl sulfate intermediate.

-

Ylide Generation : Deprotonation of the sulfonium salt by a strong base (e.g., KOH or NaOtBu) produces a sulfur ylide.

-

Epoxide Formation : The ylide undergoes nucleophilic attack on the carbonyl carbon of methyl phenoxymethyl ketone, followed by ring closure to form the epoxide.

Optimized Protocol

The following conditions, derived from patent CN102491959B, are adapted for this compound:

| Parameter | Optimal Condition |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Catalyst | Tetrabutylammonium chloride (TBAC) |

| Base | Potassium hydroxide (KOH) |

| Temperature | 30°C (stirring) → 40°C (reflux) |

| Reaction Time | 5–6 hours |

| Yield | 94–97% |

Procedure :

-

Combine DMSO (1.2 equiv) and dimethyl sulfate (1.0 equiv) at 70°C for 3 hours.

-

Cool to 25°C, add THF, followed by methyl phenoxymethyl ketone (1.0 equiv), TBAC (5 mol%), and KOH (2.7 equiv).

-

Stir at 30°C for 1 hour, then reflux at 40°C for 5 hours.

-

Quench with water, extract with toluene, and purify via vacuum distillation.

Nucleophilic Ring-Opening of Epichlorohydrin Derivatives

This two-step approach involves:

-

Synthesis of 2-Methyl-Epichlorohydrin : Chlorination of 2-methyloxirane.

-

Phenoxy Substitution : Reaction with phenol under basic conditions.

Key Considerations

-

Step 1 : Limited by the commercial availability of 2-methyl-epichlorohydrin.

-

Step 2 : Requires stringent control of pH and temperature to avoid polymerization.

Comparative Analysis of Methods

Industrial-Scale Production Insights

The sulfonium ylide method is preferred for industrial applications due to its reproducibility and minimal byproducts. Critical factors include:

-

Solvent Choice : THF enhances ylide stability and reaction homogeneity.

-

Catalyst Loading : TBAC at 5 mol% maximizes turnover without side reactions.

-

Temperature Gradients : Gradual heating prevents exothermic decomposition.

Emerging Methodologies

Enzymatic Epoxidation

Recent advances in biocatalysis explore epoxide hydrolases for asymmetric synthesis, though yields remain suboptimal (<50%) for disubstituted epoxides.

Análisis De Reacciones Químicas

Types of Reactions

2-methyl-2-(phenoxymethyl)oxirane undergoes various chemical reactions, including:

Ring-opening reactions: These can be catalyzed by acids or bases, leading to the formation of diols or other derivatives.

Substitution reactions: The epoxide ring can be opened by nucleophiles such as amines, alcohols, or thiols, resulting in the formation of corresponding substituted products.

Oxidation and reduction reactions: The compound can be oxidized to form more complex oxygenated products or reduced to form simpler hydrocarbons.

Common Reagents and Conditions

Acid-catalyzed ring-opening: Typically involves using acids like hydrochloric acid or sulfuric acid.

Base-catalyzed ring-opening: Uses bases such as sodium hydroxide or potassium hydroxide.

Nucleophilic substitution: Involves nucleophiles like amines, alcohols, or thiols under mild to moderate conditions.

Major Products Formed

Diols: Formed from ring-opening reactions.

Substituted ethers: Resulting from nucleophilic substitution reactions.

Hydrocarbons and oxygenated products: From oxidation and reduction reactions

Aplicaciones Científicas De Investigación

2-methyl-2-(phenoxymethyl)oxirane is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and polymer chemistry.

Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: Used in the production of epoxy resins, adhesives, and coatings

Mecanismo De Acción

The mechanism of action of 1,2-epoxy-2-methyl-3-phenoxypropane involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various molecular targets, including enzymes and nucleophiles, through these ring-opening mechanisms. The pathways involved often include the formation of intermediates that further react to form stable products .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Physical and Spectral Properties

Research Findings and Data Tables

Table 2: Thermal Stability of Epoxide Derivatives

| Compound | Decomposition Temp. (°C) | Application Context |

|---|---|---|

| This compound | Not reported | Pharmaceutical intermediates |

| 2-Methyl-2-(pentafluoroethyl)oxirane | >300 | High-temperature polymers |

Q & A

Q. What are the optimal synthetic routes for 2-methyl-2-(phenoxymethyl)oxirane, and how can reaction yields be maximized?

The synthesis of this compound typically involves regioselective epoxidation of precursor alkenes. A validated method (General Procedure A) uses m-chloroperbenzoic acid (m-CPBA) under controlled conditions, yielding the compound as a colorless oil (26% yield). Key parameters include temperature control (0–25°C) and solvent selection (dichloromethane). Post-synthesis purification via column chromatography and characterization by H/C NMR ensures product integrity. Optimization strategies include adjusting stoichiometric ratios of the alkene precursor and oxidizing agent to minimize side reactions .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural validation relies on NMR spectroscopy (H, C) and high-resolution mass spectrometry (HRMS). For example, H NMR reveals distinct signals for the oxirane protons (δ 2.74–2.88 ppm) and phenoxymethyl groups (δ 3.96–4.02 ppm). X-ray crystallography, using programs like SHELXL, can resolve stereochemical details, though challenges arise due to the compound’s low melting point. Cross-validation with computational tools (e.g., density functional theory for NMR chemical shift prediction) enhances accuracy .

Q. What are the common nucleophilic ring-opening reactions of this compound, and what products are formed?

The strained oxirane ring undergoes nucleophilic attack at the less sterically hindered methylene carbon. Reactions with amines (e.g., bicycloheptenylmethanamine) yield β-amino alcohols, with product distribution dependent on reagent ratios (1:1 or 1:2). For example, a 1:1 ratio produces mono-adducts, while a 1:2 ratio forms bis-adducts, though steric hindrance may limit the latter. Solvent polarity (e.g., THF vs. DMSO) and temperature modulate reaction pathways .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of this compound in carbonylation reactions?

Regioselective carbonylation, catalyzed by transition metals (e.g., Rh or Pd), favors attack at the methyl-substituted carbon due to steric shielding of the phenoxymethyl group. Computational studies (DFT) reveal lower activation barriers for nucleophilic attack at the methylene position. Experimental validation via kinetic isotope effects (KIEs) and substituent variation (e.g., electron-withdrawing groups on the phenyl ring) further elucidates electronic contributions .

Q. What computational methods are employed to predict the reactivity of this compound in multi-step syntheses?

Density functional theory (DFT) calculations model transition states and activation energies for key reactions, such as epoxide ring-opening. Molecular docking studies predict interactions with biological targets (e.g., bacterial tyrosinase), guiding the design of derivatives with enhanced bioactivity. Machine learning algorithms trained on reaction databases can also forecast regioselectivity in novel conditions .

Q. What challenges arise in the enantioselective synthesis of this compound, and how are they addressed?

The compound’s chiral centers necessitate asymmetric catalysis. Chiral Lewis acids (e.g., Jacobsen’s Mn-salen complexes) or organocatalysts (e.g., thiourea derivatives) induce enantioselectivity during epoxidation. Kinetic resolution via enzymatic methods (e.g., lipases) can separate enantiomers post-synthesis. Advanced techniques like circular dichroism (CD) spectroscopy and chiral HPLC validate enantiomeric excess (ee) .

Q. How does this compound compare to trifluoromethyl-substituted analogs in stability and reactivity?

The phenoxymethyl group enhances steric bulk compared to trifluoromethyl analogs (e.g., 2-methyl-2-(trifluoromethyl)oxirane), reducing ring-strain reactivity but improving thermal stability. Comparative studies using differential scanning calorimetry (DSC) show higher decomposition temperatures (~150°C vs. ~120°C). The electron-donating phenoxy group also slows acid-catalyzed ring-opening relative to electron-withdrawing substituents .

Q. What methodologies are used to assess the biological activity of this compound derivatives?

Derivatives are screened for antimicrobial or enzyme-inhibitory activity via in vitro assays (e.g., MIC tests against E. coli or S. aureus). Molecular docking against target proteins (e.g., tyrosinase) identifies binding modes, while ADMET predictions evaluate pharmacokinetic profiles. Metabolite profiling via LC-MS/MS detects degradation products in biological matrices .

Q. How does solvent polarity affect the stability of this compound under reflux conditions?

Polar aprotic solvents (e.g., DMF) accelerate decomposition via solvolysis, while non-polar solvents (e.g., toluene) preserve stability. Accelerated stability studies (40–80°C) monitored by GC-MS reveal first-order degradation kinetics. Stabilizers like radical scavengers (e.g., BHT) or inert atmospheres (N) extend shelf life .

Q. What strategies resolve contradictions in reported reaction outcomes for this compound?

Discrepancies often arise from impurities in starting materials or unoptimized conditions. Systematic DOE (design of experiments) evaluates variables (temperature, catalyst loading). Cross-lab validation using standardized protocols (e.g., USP guidelines) and high-purity reagents minimizes variability. Contradictory data in literature are reconciled via meta-analysis and computational validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.